molecular formula C22H21N3O5S B11341309 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11341309
M. Wt: 439.5 g/mol
InChI Key: VTOVXIAINIEXCO-UHFFFAOYSA-N
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Description

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including a benzodioxin ring, a benzothiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Benzothiophene Ring: This involves the cyclization of thiophene derivatives with suitable electrophiles.

    Construction of the Oxazole Ring: This can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the benzodioxin, benzothiophene, and oxazole intermediates using amide bond formation techniques, such as using carbodiimides (e.g., EDC or DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and benzothiophene rings.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

Medically, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxin and benzothiophene rings could facilitate binding to hydrophobic pockets, while the oxazole ring might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolylmethanol
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

Compared to these similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of three distinct ring systems, which may confer unique chemical reactivity and biological activity. This structural complexity can lead to diverse applications and interactions not seen in simpler analogs.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21N3O5S/c1-23-21(27)19-13-4-2-3-5-18(13)31-22(19)24-20(26)14-11-16(30-25-14)12-6-7-15-17(10-12)29-9-8-28-15/h6-7,10-11H,2-5,8-9H2,1H3,(H,23,27)(H,24,26)

InChI Key

VTOVXIAINIEXCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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